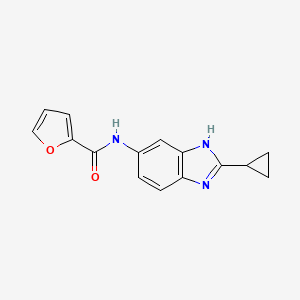

N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

N-(2-cyclopropyl-3H-benzimidazol-5-yl)furan-2-carboxamide |

InChI |

InChI=1S/C15H13N3O2/c19-15(13-2-1-7-20-13)16-10-5-6-11-12(8-10)18-14(17-11)9-3-4-9/h1-2,5-9H,3-4H2,(H,16,19)(H,17,18) |

InChI Key |

JHZMJAMAZDAXRF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide typically involves the formation of the benzimidazole core followed by the introduction of the furan-2-carboxamide moiety. The synthetic route may include the following steps:

Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Cyclopropyl Substitution: Introduction of the cyclopropyl group can be done via cyclopropanation reactions.

Furan-2-carboxamide Introduction: The final step involves the coupling of the benzimidazole derivative with furan-2-carboxylic acid or its activated derivatives under appropriate conditions.

Chemical Reactions Analysis

N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Scientific Research Applications

N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

Pharmacology: The compound is investigated for its potential use as an antiviral, antibacterial, and antifungal agent.

Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or proteins involved in critical biological pathways. The benzimidazole core allows it to interact with nucleotides and other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

The following analysis compares N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide with structurally related compounds from the evidence, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Substituent Variations and Structural Analogues

Key analogues from the evidence include 5-nitro-furan-2-carboxamide derivatives with diverse aryl or heteroaryl substituents (Table 1). These compounds share the furan-2-carboxamide backbone but differ in the attached functional groups.

Table 1: Structural and Physicochemical Comparison of Analogues

Key Observations :

- Heteroaryl vs. Benzimidazole Core: Unlike analogues with monocyclic substituents (e.g., phenyl or thiophenyl), the target compound features a bicyclic benzimidazole core.

- Cyclopropyl Substitution: The 2-cyclopropyl group on the benzimidazole may reduce metabolic oxidation compared to bulkier or more reactive substituents (e.g., nitro groups in compounds). Cyclopropanes are known to improve pharmacokinetic profiles by resisting cytochrome P450-mediated degradation.

- Nitro Group Absence : The target lacks the 5-nitro group present in compounds, which are electron-withdrawing and may confer redox activity or toxicity. This omission could enhance safety profiles or alter electronic properties critical for target engagement.

Physicochemical Properties

- Melting Points : compounds exhibit melting points ranging from 178°C (2A) to >300°C (3B), influenced by substituent polarity and crystallinity. The benzimidazole core in the target compound likely increases melting points due to enhanced intermolecular hydrogen bonding and stacking.

- Solubility : The furan-2-carboxamide moiety in all compounds introduces moderate polarity, but the benzimidazole core may reduce aqueous solubility compared to simpler aryl analogues.

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H14N4O2 |

| Molecular Weight | 286.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1380577-98-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may exhibit:

- Inhibition of Kinases : It has been shown to inhibit certain kinases, which are critical in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially effective against various bacterial strains.

Biological Activity Studies

Several studies have investigated the biological activities of this compound. Below are some notable findings:

Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to be related to cell cycle arrest and induction of apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.

Case Studies

-

Study on Anticancer Effects : A recent study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 30 -

Antimicrobial Efficacy Study : In another study assessing antimicrobial activity, the compound was tested against various bacterial strains. The results indicated effective inhibition at concentrations as low as 50 µg/mL for Staphylococcus aureus.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli >100

Q & A

Q. What established synthetic routes are available for N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions, typically starting with the condensation of 2-cyclopropyl-1H-benzimidazole with furan-2-carboxylic acid derivatives. Key factors include:

- Temperature : Elevated temperatures (80–120°C) are often required for amide bond formation .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency .

- Catalysts : Carbodiimide-based reagents (e.g., EDC/HOBt) are commonly used to activate the carboxylic acid .

- Purification : Column chromatography or recrystallization is employed to isolate the product with >95% purity .

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | EDC, HOBt, DMF, 25°C | 78 | |

| Cyclization | K₂CO₃, DMSO, 100°C | 65 |

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton environments and carbon frameworks. Key signals include the cyclopropyl protons (δ 0.8–1.2 ppm) and benzimidazole aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 310.12) .

- X-ray Crystallography : SHELX software refines crystallographic data to resolve 3D molecular geometry, particularly the planarity of the benzimidazole-furan system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Contradictions often arise from assay conditions or target specificity. Methodological solutions include:

- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 for kinase inhibition studies) .

- Orthogonal Validation : Pair biochemical assays (e.g., enzyme inhibition) with biophysical methods like surface plasmon resonance (SPR) to confirm binding kinetics .

- Dose-Response Curves : Generate 8-point dose-response data to improve IC₅₀ accuracy .

Table 2 : Example of Activity Variability in Kinase Inhibition

| Study | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| A | 12 ± 2 | Biochemical | |

| B | 45 ± 7 | Cell-based |

Q. What computational strategies are effective for predicting target interactions and structure-activity relationships (SAR)?

- Molecular Docking : Tools like AutoDock Vina model binding poses with the benzimidazole ring occupying hydrophobic pockets in kinase targets (e.g., mTOR) .

- QSAR Modeling : Use substituent electronic parameters (Hammett σ) to correlate furan-2-carboxamide modifications with activity trends .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the carboxamide and Asp210 in mTOR) .

Q. How can synthetic routes be optimized to reduce side reactions (e.g., oxadiazole ring formation vs. byproducts)?

- Reagent Selection : Replace traditional cyclodehydration agents (PCl₅) with milder alternatives (EDC/NHS) to suppress sulfonic acid byproducts .

- Solvent Screening : Tetrahydrofuran (THF) improves oxadiazole cyclization yield (82%) compared to acetonitrile (55%) .

- In-line Analytics : Use HPLC monitoring (C18 column, 254 nm) to terminate reactions at 90% conversion, minimizing overreaction .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Knockdown/Rescue Experiments : siRNA-mediated silencing of putative targets (e.g., mTOR) followed by activity restoration confirms specificity .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

- Metabolic Profiling : LC-MS-based metabolomics identifies downstream pathway perturbations (e.g., glycolysis suppression in cancer cells) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

- 3D Spheroid Penetration : The compound may exhibit reduced efficacy in 3D models due to poor diffusion; modify lipophilicity (LogP 2.5→3.2) via methyl substitutions .

- Hypoxic Conditions : Re-test under 1% O₂ to mimic tumor microenvironments, as benzimidazole derivatives often show oxygen-dependent activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.